molecular formula C6H7ClN2S B12329717 2-Thiazolamine, 5-chloro-4-cyclopropyl-

2-Thiazolamine, 5-chloro-4-cyclopropyl-

Cat. No.: B12329717
M. Wt: 174.65 g/mol
InChI Key: UZZGEDZBPOBBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolamine, 5-chloro-4-cyclopropyl- is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 5-chloro-4-cyclopropyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole derivatives with cyclopropyl-containing reagents in the presence of a chlorinating agent . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 5-chloro-4-cyclopropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiazolamine, 5-chloro-4-cyclopropyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-chloro-4-cyclopropyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolamine, 5-chloro-4-cyclopropyl- is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to other similar compounds .

Properties

Molecular Formula

C6H7ClN2S

Molecular Weight

174.65 g/mol

IUPAC Name

5-chloro-4-cyclopropyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H7ClN2S/c7-5-4(3-1-2-3)9-6(8)10-5/h3H,1-2H2,(H2,8,9)

InChI Key

UZZGEDZBPOBBLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC(=N2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.